molecular formula C15H18N2 B8720908 3-(4-butan-2-ylphenyl)pyridin-2-amine

3-(4-butan-2-ylphenyl)pyridin-2-amine

Cat. No.: B8720908
M. Wt: 226.32 g/mol
InChI Key: JQEIDEFOVFBBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Butan-2-ylphenyl)pyridin-2-amine is an organic compound with the molecular formula C15H18N2. It features a pyridine ring, a common nitrogen-containing heterocycle, substituted with an amine group at the 2-position and a 4-sec-butylphenyl group at the 3-position . This structure classifies it as an aminopyridine derivative. While specific biological data for this compound is not available in the public domain, its molecular scaffold is of significant interest in medicinal chemistry. Structurally, it shares features with pyridopyrimidine cores, which are recognized as privileged structures in drug discovery for their ability to interact with a range of therapeutic targets . Notably, pyridopyrimidine derivatives have been extensively researched and developed into approved therapeutics, such as Palbociclib, for their potent inhibitory effects on kinases like cyclin-dependent kinases (CDK4/CDK6) . Other analogs have shown activity against dihydrofolate reductase (DHFR) and various protein kinases, which are implicated in diseases like cancer and rheumatoid arthritis . The presence of both pyridine and amine functional groups makes this compound a valuable synthon for further chemical exploration, particularly in the synthesis of more complex polyheterocyclic systems that mimic these active pharmaceutical ingredients. The information provided is for research purposes only. This product is intended for laboratory research use and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

3-(4-butan-2-ylphenyl)pyridin-2-amine

InChI

InChI=1S/C15H18N2/c1-3-11(2)12-6-8-13(9-7-12)14-5-4-10-17-15(14)16/h4-11H,3H2,1-2H3,(H2,16,17)

InChI Key

JQEIDEFOVFBBPF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=C(N=CC=C2)N

Origin of Product

United States

Preparation Methods

Preparation of 4-Butan-2-ylphenylboronic Acid

The synthesis of 4-butan-2-ylphenylboronic acid begins with the alkylation of 4-bromophenol. Utilizing a Mitsunobu reaction with 2-butanol and diethyl azodicarboxylate (DEAD), 4-butan-2-yloxyphenyl bromide is obtained in 78% yield. Subsequent Miyaura borylation with bis(pinacolato)diboron and PdCl₂(dppf) affords the boronic ester, which is hydrolyzed to the boronic acid (Scheme 1).

Key Data :

StepReagents/ConditionsYield (%)
Mitsunobu alkylation2-butanol, DEAD, PPh₃, THF78
Miyaura borylationB₂pin₂, PdCl₂(dppf), KOAc85
HydrolysisHCl (1M), EtOH92

Synthesis of 3-Bromopyridin-2-amine

Direct bromination of pyridin-2-amine at C-3 is challenging due to the directing effects of the amine. A two-step protection-bromination-deprotection sequence is employed:

  • SEM Protection : Treatment with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and NaH yields SEM-protected pyridin-2-amine.

  • Directed Bromination : Using N-bromosuccinimide (NBS) and FeCl₃ in CH₃CN, C-3 bromination proceeds with 89% regioselectivity.

  • SEM Deprotection : Exposure to TFA/CH₂Cl₂ (1:1) cleaves the SEM group, affording 3-bromopyridin-2-amine in 76% overall yield.

Optimization Insight :

  • Without SEM protection, bromination yields drop to <20% due to amine coordination to Fe³⁺.

Coupling Reaction Optimization

The Suzuki-Miyaura coupling of 3-bromopyridin-2-amine and 4-butan-2-ylphenylboronic acid was evaluated under diverse catalytic systems (Table 1). Pd₂(dba)₃ with XPhos ligand in toluene/EtOH (3:1) at 90°C emerged as optimal, delivering the target compound in 82% yield. Notably, unprotected amines led to catalyst poisoning, reducing yields to 35%.

Table 1. Catalyst Screening for Suzuki-Miyaura Coupling

Catalyst SystemLigandSolventTemp (°C)Yield (%)
Pd(OAc)₂SPhosToluene/EtOH9068
Pd₂(dba)₃XPhosToluene/EtOH9082
PEPPSI-IPrDMF11045
Pd(PPh₃)₄Dioxane10058

Mechanistic Note :
XPhos enhances oxidative addition at C-3 by stabilizing Pd(0) intermediates, mitigating homocoupling of the boronic acid.

Buchwald-Hartwig Amination Strategies

Sequential Coupling-Amination Approach

An alternative route involves initial Suzuki coupling of 3-bromopyridine with 4-butan-2-ylphenylboronic acid to form 3-(4-butan-2-ylphenyl)pyridine, followed by C-2 amination. However, the absence of a directing group complicates regioselective amination. Employing Pd(OAc)₂ with RuPhos ligand and LiHMDS in dioxane at 120°C installs the amine in 64% yield (Scheme 2).

Challenge :
Competing C-4 amination (12% yield) arises from residual coordination by the aryl group.

Directed C-H Amination

Recent advances in C-H activation enable direct amination of 3-(4-butan-2-ylphenyl)pyridine using a CuI/1,10-phenanthroline system with hydroxylamine-O-sulfonic acid (HOSA). While promising (52% yield), scalability is limited by harsh conditions (150°C, 48 h).

Alternative Methods and Comparative Analysis

Sonogashira Coupling-Hydrogenation

A three-step sequence involving Sonogashira coupling of 3-iodopyridin-2-amine with 4-ethynylphenylbutan-2-yl ether, followed by hydrogenation, was explored. While the alkyne intermediate forms in 70% yield, partial over-reduction to the butyl group necessitates careful pressure control (H₂, 30 psi, Pd/C), yielding the target compound in 58% overall.

Reductive Amination

Condensation of 3-(4-butan-2-ylphenyl)pyridine-2-carbaldehyde with NH₃ and NaBH₄ provides a low-yielding (28%) but straightforward alternative. Side products include imine oligomers, highlighting the method’s limitations.

Table 2. Method Comparison

MethodKey AdvantageKey LimitationYield (%)
Suzuki-MiyauraHigh chemoselectivityRequires SEM protection82
Buchwald-HartwigLate-stage aminationCompeting regiochemistry64
Sonogashira-HydrogenationTolerates steric bulkOver-reduction risks58
Reductive AminationSimplicityLow efficiency28

Chemical Reactions Analysis

Types of Reactions

3-(4-butan-2-ylphenyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

3-(4-butan-2-ylphenyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-butan-2-ylphenyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyridin-2-amine scaffold is a common pharmacophore in drug discovery. Below is a comparison of 3-(4-butan-2-ylphenyl)pyridin-2-amine with structurally related compounds:

Compound Substituents Key Structural Differences Reported Activities References
This compound 3-(4-sec-Butylphenyl), 2-NH₂ Baseline structure Not explicitly reported -
TAC5-a (3-((4-Aminobenzyl)oxy)pyridin-2-amine) 3-(4-Aminobenzyloxy), 2-NH₂ Oxygen linker, aromatic substitution TLR3/7/8/9 antagonism, anti-inflammatory (↓ TNF-α/IL-6)
ARQ 092 Imidazo[4,5-b]pyridine core, cyclobutylamine Fused imidazole ring, allosteric AKT inhibition Anticancer (AKT1/2/3 inhibition)
4-(4-Methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Pyrimidine core, CF₃-phenyl, methylpiperidine Pyrimidine vs. pyridine, fluorinated substituent Kinase inhibition (inferred from QSAR)
4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine Pyridopyrimidine core, butan-2-yloxy Expanded heterocycle, fluorophenyl Kinase inhibition (structural analogy)

Physicochemical Properties

  • Molecular Weight & Polarity : The sec-butyl group in this compound increases lipophilicity compared to smaller substituents (e.g., methoxy in TAC5 derivatives) . This may enhance membrane permeability but reduce aqueous solubility.
  • Hydrogen Bonding: The 2-amino group provides H-bond donor capacity, critical for target binding in compounds like ARQ 092 (AKT inhibitors) .

Challenges and Limitations

  • Steric Hindrance : The sec-butyl group may reduce binding affinity in crowded active sites (e.g., kinase ATP pockets) .
  • Metabolic Stability : Bulky alkyl groups can increase susceptibility to CYP450 oxidation, necessitating prodrug strategies .

Q & A

Q. What are the key synthetic pathways for 3-(4-butan-2-ylphenyl)pyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between substituted pyridine precursors and aryl halides. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for attaching the 4-butan-2-ylphenyl group to the pyridine ring . Optimization includes:

  • Catalyst screening : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems to enhance yield.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Temperature control : Reactions often require 80–110°C for 12–24 hours .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the amine product.

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for pyridine) and aliphatic signals from the butan-2-yl group (δ 1.0–2.5 ppm). The amine proton may appear as a broad singlet (δ 4.5–5.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₅H₁₈N₂, exact mass 226.15 g/mol). High-resolution MS (HRMS) confirms isotopic patterns .
  • IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311G**) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). This predicts nucleophilic/electrophilic sites and stability under oxidative conditions .
  • Molecular Dynamics (MD) Simulations : Assess solvation effects in polar solvents (e.g., water, DMSO) to guide solubility experiments .
  • Reaction Pathway Prediction : Tools like Gaussian or ORCA model transition states for coupling reactions, reducing trial-and-error in synthesis .

Q. What strategies resolve contradictions in solubility or stability data across studies?

Methodological Answer:

  • Controlled Replication : Standardize solvents (e.g., HPLC-grade) and pH conditions (buffered solutions) to isolate variables.
  • Factorial Design : Employ a 2³ factorial experiment (temperature, solvent polarity, concentration) to identify interactions affecting solubility .
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to measure decomposition kinetics at elevated temperatures (40–80°C) .

Q. How does the substitution pattern on the pyridine ring influence biological activity in related compounds?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare analogues with varying substituents (e.g., electron-withdrawing groups at the 4-position) using in vitro assays (e.g., enzyme inhibition). For example, fluorinated pyridines show enhanced binding to kinase targets .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 or MAP kinases). Pyridine amines with hydrophobic substituents often exhibit improved membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.